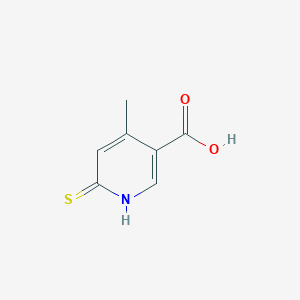

6-Mercapto-4-methylnicotinic acid

Description

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO2S/c1-4-2-6(11)8-3-5(4)7(9)10/h2-3H,1H3,(H,8,11)(H,9,10) |

InChI Key |

QTWZTNRDLZUNLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Mercapto-4-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80°C to 100°C, resulting in the formation of 6-methylnicotinic acid ester . This ester can then be further processed to obtain 6-Mercapto-4-methylnicotinic acid.

Industrial Production Methods

Industrial production methods for 6-Mercapto-4-methylnicotinic acid are not widely documented. the general approach involves large-scale esterification reactions followed by purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-4-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while substitution reactions can yield various alkylated derivatives.

Scientific Research Applications

6-Mercapto-4-methylnicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Mercapto-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- 6-Amino-4-methylnicotinic acid (similarity score 0.88) shares the methyl group at position 4 but replaces the mercapto group with an amino group. This substitution likely enhances solubility due to the polar NH₂ group but reduces thiol-mediated reactivity .

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid () differs in ring structure (pyrimidine vs. pyridine) and substituents (Cl vs. SH). The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the thiol-containing compound .

Functional and Reactivity Differences

- Thiol Reactivity: The mercapto group in 6-mercapto-4-methylnicotinic acid enables disulfide bond formation or metal chelation, which is absent in amino- or chloro-substituted analogs. This property is critical in designing prodrugs or enzyme inhibitors targeting cysteine residues .

- Solubility and Bioavailability: Amino-substituted analogs (e.g., 6-amino-4-methylnicotinic acid) may exhibit higher aqueous solubility due to the NH₂ group’s polarity, whereas the methyl and mercapto groups in the parent compound could reduce solubility but enhance lipophilicity .

- Synthetic Utility : The chloro-substituted pyrimidine derivative () is often used as a precursor in cross-coupling reactions, while mercapto-containing compounds like 6-mercapto-4-methylnicotinic acid are valuable in synthesizing heterocyclic thioethers or metal complexes .

Biological Activity

6-Mercapto-4-methylnicotinic acid (6-MNA) is an organosulfur compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

6-Mercapto-4-methylnicotinic acid is characterized by the presence of a thiol group (-SH) attached to the pyridine ring at the sixth position, along with a methyl group at the fourth position. Its molecular formula is with a molecular weight of approximately 155.17 g/mol. The unique structure of 6-MNA allows it to participate in various biochemical interactions, particularly with metal ions and enzymes.

The biological activity of 6-MNA can be attributed to several mechanisms:

- Antioxidant Activity : 6-MNA exhibits significant antioxidant properties, which help protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage to biomolecules.

- Enzyme Inhibition : Research indicates that 6-MNA can inhibit specific enzymes through reversible binding mechanisms. This interaction may modulate enzyme activity, contributing to its therapeutic potential in various diseases.

- Metal Ion Binding : The compound has shown the ability to form stable complexes with metal ions such as copper and nickel, which is crucial for applications in catalysis and sensing technologies.

Biological Activities

The following table summarizes key biological activities associated with 6-Mercapto-4-methylnicotinic acid:

| Biological Activity | Description | References |

|---|---|---|

| Antioxidant | Protects cells from oxidative damage; reduces free radicals. | |

| Enzyme Inhibition | Modulates enzyme activity through reversible binding; potential therapeutic implications. | |

| Metal Ion Complexation | Forms stable complexes with metal ions, enhancing catalytic properties. | |

| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties. |

Case Studies

- Antioxidant Effects : A study demonstrated that 6-MNA significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide, suggesting its role as an effective antioxidant agent.

- Enzyme Interaction : Research involving enzyme assays indicated that 6-MNA inhibited the activity of certain hydrolases, further supporting its potential as a therapeutic agent in diseases where enzyme modulation is beneficial.

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that 6-MNA exhibited selective cytotoxicity towards various cancer cell lines, including breast and prostate cancer cells, highlighting its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.